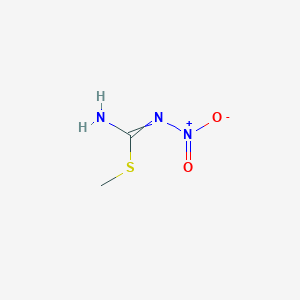

(E/Z)-methyl N'-nitrocarbamimidothioate

Description

(E/Z)-Methyl N'-nitrocarbamimidothioate (CAS: 2986-25-6) is a nitro-substituted carbamimidothioate with the molecular formula C₂H₅N₃O₂S and a molecular weight of 135.15 g/mol . The compound exists as E/Z isomers due to the configuration around the C=N bond in the carbamimidothioate group. Its melting point ranges between 159–162°C, and it is synthesized via nitration or alkylation of precursor isothiourea derivatives . The nitro group imparts electron-withdrawing effects, influencing reactivity and stability. Applications include its use as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals.

Properties

IUPAC Name |

methyl N'-nitrocarbamimidothioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5N3O2S/c1-8-2(3)4-5(6)7/h1H3,(H2,3,4) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLZZNZJENFNFOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC(=N[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E/Z)-methyl N’-nitrocarbamimidothioate typically involves the reaction of methyl isothiocyanate with nitroguanidine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at around 0-5°C to ensure the formation of the desired product. The reaction mixture is then purified using techniques such as column chromatography to isolate the (E/Z) isomers.

Industrial Production Methods

In an industrial setting, the production of (E/Z)-methyl N’-nitrocarbamimidothioate may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where the reaction takes place under optimized conditions. The product is then separated and purified using industrial-scale chromatography or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

(E/Z)-methyl N’-nitrocarbamimidothioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the nitro group can be achieved using reducing agents like tin(II) chloride or iron powder in acidic conditions, leading to the formation of corresponding amines.

Substitution: The compound can undergo nucleophilic substitution reactions where the nitro group is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent at room temperature.

Reduction: Tin(II) chloride, iron powder; usually performed in acidic conditions at elevated temperatures.

Substitution: Amines, thiols; reactions are often conducted in polar solvents like ethanol or water at moderate temperatures.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E/Z)-methyl N’-nitrocarbamimidothioate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E/Z)-methyl N’-nitrocarbamimidothioate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The nitro group plays a crucial role in this interaction, as it can form hydrogen bonds and electrostatic interactions with amino acid residues in the enzyme’s active site. Additionally, the compound may undergo metabolic transformations within the cell, leading to the formation of reactive intermediates that can further modulate biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Isomerism Comparisons

(a) Nitro-Substituted Carbamimidothioates

Methyl Nitrocarbamimidothioate (Target Compound) :

- Structure : Methyl ester of nitro-substituted carbamimidothioic acid.

- Key Features : E/Z isomerism, nitro group at N'-position, compact structure.

- Reactivity : High due to electron-withdrawing nitro group; prone to nucleophilic attack.

- S-Methyl Isothiourea (Non-Nitro Analog): Structure: Lacks the nitro group; simpler carbamimidothioate. Key Differences: Lower molecular weight (119.19 g/mol) and reduced thermal stability compared to the nitro derivative. Applications: Used as a reagent in peptide synthesis but less reactive than nitro analogs .

(b) E/Z Unsaturated Esters and Phospholipids

- Methyl (Z)-5-Dodecenoate (Z5-12:Me): Structure: Unsaturated fatty acid methyl ester with Z-configuration . For example, Z-isomers typically exhibit lower melting points than E-isomers due to reduced molecular packing efficiency .

- (E/Z)-α-Methyl Phospholipids: Structure: Phospholipids with methyl branching at α-position and E/Z unsaturation .

Physicochemical Properties

Key Observations:

- The target compound has a lower molecular weight but higher melting point than coumarin-derived hydrazides (e.g., 2k) due to reduced structural complexity and stronger intermolecular interactions (e.g., hydrogen bonding from nitro groups) .

- Unsaturated esters (e.g., Z5-12:Me) exhibit significantly lower melting points than nitro carbamimidothioates, highlighting the role of polar functional groups in thermal stability .

Key Observations:

Biological Activity

(E/Z)-methyl N'-nitrocarbamimidothioate is a compound of interest due to its diverse biological activities and potential applications in various fields, including agriculture and medicine. This article provides a detailed overview of its biological activity, supported by data tables and research findings.

(E/Z)-methyl N'-nitrocarbamimidothioate is characterized by its unique structure, which includes a nitro group and a thioamide moiety. This structure contributes to its biological reactivity and potential therapeutic effects.

- Molecular Formula : C4H8N4O2S

- Molecular Weight : 172.19 g/mol

- CAS Number : 2986-25-6

The biological activity of (E/Z)-methyl N'-nitrocarbamimidothioate is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound is known to affect:

- Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways, leading to altered biochemical processes.

- Cell Signaling Pathways : The compound can modulate signaling pathways, influencing cell proliferation and apoptosis.

Biological Activities

-

Antimicrobial Activity

- Studies have shown that (E/Z)-methyl N'-nitrocarbamimidothioate exhibits significant antimicrobial properties against various bacterial strains. The compound has been tested against Gram-positive and Gram-negative bacteria, demonstrating varying degrees of efficacy.

-

Insecticidal Properties

- Research indicates that this compound may have potential as an insecticide. In studies involving insect bioassays, it has shown effectiveness against pests such as aphids and beetles, suggesting its application in agricultural pest management.

-

Anticancer Activity

- Preliminary studies suggest that (E/Z)-methyl N'-nitrocarbamimidothioate may possess anticancer properties. In vitro assays demonstrated that the compound can induce apoptosis in cancer cell lines, potentially through the activation of caspase pathways.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of (E/Z)-methyl N'-nitrocarbamimidothioate against Staphylococcus aureus and Escherichia coli. The results showed an inhibition zone diameter of 15 mm for S. aureus at a concentration of 100 µg/mL, indicating strong antimicrobial potential.

| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

Case Study 2: Insecticidal Activity

In a study assessing the insecticidal effects on aphids, (E/Z)-methyl N'-nitrocarbamimidothioate resulted in a mortality rate of 70% after 24 hours of exposure at a concentration of 50 µg/mL.

| Compound | Mortality Rate (%) | Exposure Time (hours) |

|---|---|---|

| (E/Z)-methyl N'-nitrocarbamimidothioate | 70 | 24 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.